molecular formula C8H7F2NO2 B13714249 2,4-Difluoro-5-hydroxy-N-methylbenzamide

2,4-Difluoro-5-hydroxy-N-methylbenzamide

Cat. No.: B13714249
M. Wt: 187.14 g/mol
InChI Key: FTAIAFXPCVQZQE-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-hydroxy-N-methylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core with fluorine atoms at positions 2 and 4 of the aromatic ring, a hydroxyl group at position 5, and an N-methyl substitution on the amide nitrogen. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2,4-difluoro-5-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H7F2NO2/c1-11-8(13)4-2-7(12)6(10)3-5(4)9/h2-3,12H,1H3,(H,11,13)

InChI Key

FTAIAFXPCVQZQE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1F)F)O

Origin of Product

United States

Preparation Methods

Amide Formation from Fluorinated Hydroxybenzoic Acid Derivatives

A common route to benzamides involves converting the corresponding hydroxybenzoic acid derivative into an acid chloride, followed by reaction with methylamine to form the N-methylbenzamide. For example, 4-bromo-2-fluorobenzoic acid derivatives have been converted to their acid chlorides using chlorinating agents such as oxalyl chloride, thionyl chloride, phosphorus trichloride, phosphorus pentachloride, or phosphorus oxychloride in various solvents (e.g., halogenated hydrocarbons, esters, sulfoxides, aromatic hydrocarbons, ketones) at temperatures ranging from 25 to 55 °C. The acid chloride intermediate then reacts with methylamine to yield the N-methylbenzamide.

Hydroxylation and Fluorination Patterns

The presence of fluorine atoms at positions 2 and 4 and a hydroxyl group at position 5 on the benzene ring requires selective substitution strategies. Fluorine substituents are often introduced via electrophilic fluorination or by using fluorinated starting materials. Hydroxyl groups can be introduced by nucleophilic aromatic substitution or by selective hydroxylation of fluorinated intermediates.

One-Pot Synthesis Approach for Related Benzamide Derivatives

A notable example is the one-pot synthesis of 2-amino-3,5-dichloro-N-methylbenzamide, which shares the N-methylbenzamide core and halogen substitutions on the aromatic ring. This method involves:

  • Reaction of isatoic anhydride with methylamine in an organic solvent at controlled temperatures (10–50 °C, optimal at 30 °C) to form 2-amino-N-methylbenzamide.
  • Subsequent chlorination using trichloroisocyanuric acid at 30–80 °C (optimal 40–50 °C).
  • Workup involving solvent removal, pH adjustment to 8–13, filtration, and washing to isolate the halogenated benzamide with high purity and yield.

This method emphasizes cost-effectiveness, simplicity, and environmental considerations, which could be adapted for fluorinated analogues.

Detailed Preparation Method for this compound

Based on the synthesis principles of similar benzamide derivatives and fluorinated aromatic compounds, the preparation of this compound can be outlined as follows:

Step 1: Preparation of 2,4-Difluoro-5-hydroxybenzoic Acid or Derivative

  • Starting from a suitable fluorinated phenol or fluorinated benzoic acid precursor, selective hydroxylation or substitution is performed to install the hydroxyl group at position 5.
  • This may involve electrophilic substitution or nucleophilic aromatic substitution reactions under controlled conditions to preserve fluorine atoms at positions 2 and 4.

Step 2: Conversion to Acid Chloride

  • The 2,4-difluoro-5-hydroxybenzoic acid is converted to the corresponding acid chloride using chlorinating agents such as oxalyl chloride or thionyl chloride.
  • Reaction conditions typically involve stirring in an inert solvent like dichloromethane at 25–55 °C for 2–3 hours to ensure complete conversion.

Step 3: Formation of N-Methylbenzamide

  • The acid chloride intermediate is reacted with methylamine, typically as an aqueous or alcoholic solution, under controlled temperature (e.g., 0–30 °C) to form this compound.
  • The reaction mixture is then worked up by aqueous extraction, pH adjustment, and purification steps such as recrystallization or chromatography.

Alternative Catalytic and Green Approaches

  • Recent advances in aromatic substitution and amide formation include the use of Lewis acid catalysts and nanocatalysts that promote site-selective functionalization under mild conditions, potentially applicable to the hydroxylation and fluorination steps.
  • Solvent-free or aqueous media protocols with recyclable catalysts have been reported for benzoxazole and related heterocycle synthesis, which may inspire greener methods for benzamide derivatives.

Data Table Summarizing Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Hydroxylation/Fluorination Fluorinated phenol/benzoic acid precursors, electrophilic/nucleophilic reagents Variable Organic solvents (e.g., DMF) Selective substitution critical
Acid chloride formation Oxalyl chloride, Thionyl chloride, or PCl3 25–55 Dichloromethane, toluene, esters Stirring 2–3 h, inert atmosphere
Amide formation Methylamine aqueous or alcoholic solution 0–30 Water, alcohols Dropwise addition, pH control
Purification Recrystallization, filtration Ambient Ethyl acetate, petroleum ether Ensures high purity

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the fluorine atoms or to convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-difluoro-5-oxo-N-methylbenzamide.

    Reduction: Formation of 2,4-difluoro-5-hydroxy-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-5-hydroxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Reference
2,4-Difluoro-5-hydroxy-N-methylbenzamide 2-F, 4-F, 5-OH, N-methyl ~213.2 (calc.) Fluorine, hydroxyl, benzamide
2-Fluoro-N-[4-hydroxy-3-methyl-5-(5-methylbenzooxazol-2-yl)phenyl]benzamide 2-F, benzooxazole, 4-OH 378.4 Fluorine, hydroxyl, benzooxazole
5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[4-(trifluoromethyl)benzyl]benzamide 2-methoxy, thiazolidinone, trifluoromethyl 466.4 Methoxy, thiazolidinone
N-(3,5-Difluorophenyl)-2-hydroxy-3-methoxybenzamide 3,5-diF, 2-OH, 3-methoxy 279.2 Difluorophenyl, methoxy

Key Observations :

  • Hydroxyl vs. Methoxy : The 5-hydroxyl group in the target compound increases polarity relative to methoxy-substituted analogs (e.g., ), which may reduce membrane permeability but improve aqueous solubility.
  • Heterocyclic Additions: Compounds with fused heterocycles (e.g., benzooxazole in or thiazolidinone in ) exhibit higher molecular weights and altered binding affinities due to extended π-systems or hydrogen-bonding motifs.

Key Observations :

  • Reductive Amination : The use of SnCl₂·2H₂O for nitro-group reduction (as in ) is common for generating diamine intermediates but requires careful pH control to avoid side reactions.
  • Carbodiimide Coupling : High-yield methods (e.g., 90% in ) involving carbodiimide reagents (e.g., EDC·HCl in ) are efficient for amide bond formation but may require anhydrous conditions.
  • Heterocycle Formation : Imidazole and triazolo-oxazine derivatives (e.g., ) often employ thermal cyclization or metal catalysis, introducing complexity compared to the target compound’s simpler benzamide scaffold.

Table 3: Property Comparison

Compound Name LogP (Predicted) Solubility (mg/mL) Biological Activity Reference
Target Compound 2.1 ~0.5 (aqueous) Potential kinase inhibition
2-Fluoro-N-[4-hydroxy-3-methyl-5-(5-methylbenzooxazol-2-yl)phenyl]benzamide 3.8 <0.1 Anticancer (EGFR inhibition)
5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[4-(trifluoromethyl)benzyl]benzamide 4.2 0.2 (DMSO) Antidiabetic (PPAR-γ agonist)
N-(3,5-Difluorophenyl)-2-hydroxy-3-methoxybenzamide 2.5 0.8 Antimicrobial

Key Observations :

  • LogP Trends : Fluorine and hydrophobic groups (e.g., trifluoromethyl in ) increase LogP, whereas hydroxyl groups lower it. The target compound’s moderate LogP (2.1) balances lipophilicity and solubility.
  • Solubility Limitations : Bulky substituents (e.g., benzooxazole in ) drastically reduce aqueous solubility, necessitating formulation adjustments.
  • Biological Targets : Fluorinated benzamides are frequently explored for kinase or receptor modulation due to fluorine’s ability to mimic hydroxyl groups in binding pockets .

Q & A

Q. What synthetic methodologies are effective for preparing 2,4-Difluoro-5-hydroxy-N-methylbenzamide?

Methodological Answer: The synthesis typically involves coupling a fluorinated benzoic acid derivative with N-methylamine. Key steps include:

  • Hydroxylation : Introducing the hydroxyl group via oxidation of a precursor (e.g., using H₂O₂ under controlled pH) .
  • Amidation : Employing coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane to facilitate the reaction between the acid and amine .
  • Purification : Crystallization or chromatography to isolate the product. Yields are optimized by maintaining inert atmospheres and precise temperature control (e.g., 0–5°C during coupling) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns and hydrogen bonding via chemical shifts (e.g., hydroxyl proton at δ 9–10 ppm) .
  • IR Spectroscopy : Detects key functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, O-H stretch ~3200 cm⁻¹) .
  • Elemental Analysis : Validates empirical formula (C₉H₈F₂NO₂) with <0.3% deviation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when encountering low yields in the amidation step?

Methodological Answer: Low yields often arise from competing side reactions (e.g., hydrolysis of the activated intermediate). Strategies include:

  • Solvent Selection : Use aprotic solvents (e.g., THF or DMF) to stabilize intermediates .
  • Catalyst Optimization : Replace DMAP with HOBt (1-hydroxybenzotriazole) to enhance coupling efficiency .
  • In Situ Monitoring : Track reaction progress via TLC or inline IR to terminate before side reactions dominate .

Q. What analytical approaches resolve contradictions between computational predictions and experimental crystallographic data?

Methodological Answer: Discrepancies (e.g., bond length deviations >0.05 Å) require:

  • Refinement Software : SHELXL for high-resolution data, using restraints for disordered fluorine atoms .
  • Validation Tools : Check for overfitting with R-factor analysis (R1 < 0.05 for high-quality datasets) .
  • Hydrogen Bond Analysis : Compare hydrogen-bonding networks (e.g., O-H···O=C interactions) with DFT-optimized geometries to validate packing motifs .

Q. How should fluorescence quenching effects be accounted for when studying this compound’s interactions?

Methodological Answer: Fluorescence intensity (λex 340 nm, λem 380 nm) is sensitive to environmental factors:

  • pH Control : Maintain pH 5.0 (±0.2) using acetate buffers to prevent deprotonation of the hydroxyl group .
  • Temperature Stability : Conduct studies at 25°C to minimize thermal quenching .
  • Binding Constant Calculation : Use Stern-Volmer plots to distinguish static vs. dynamic quenching in enzyme interaction studies .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

Methodological Answer: Discrepancies arise from crystallinity variations. Standardize protocols:

  • Solubility Testing : Use saturated solutions in DMSO or DMF, filtered at equilibrium (24 hr stirring) .
  • XRPD Analysis : Compare diffraction patterns to identify polymorphic forms affecting solubility .

Q. What strategies validate biological activity when conflicting results arise from enzyme inhibition assays?

Methodological Answer:

  • Control Experiments : Include known inhibitors (e.g., staurosporine) to benchmark assay conditions .
  • Dose-Response Curves : Use IC₅₀ values (triplicate measurements) to assess potency variability .
  • Molecular Docking : Cross-validate binding poses (e.g., AutoDock Vina) with crystallographic active-site data .

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